![molecular formula C12H24N2O4 B2622622 7-Amino-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid CAS No. 1822533-14-1](/img/structure/B2622622.png)
7-Amino-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid
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Overview
Description
7-Amino-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid is a compound with the molecular formula C12H24N2O4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of an amino group and a tert-butoxycarbonyl (BOC) protecting group, which makes it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is often produced in batch reactors with precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The BOC group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Deprotection Reactions: Reagents like TFA, HCl, and oxalyl chloride are used for the removal of the BOC group.
Major Products Formed:
Substitution Reactions: The major products are substituted amino acids or peptides.
Deprotection Reactions: The primary product is the free amine, which can be further utilized in subsequent synthetic steps.
Scientific Research Applications
Peptide Synthesis
Overview:
Boc-7-aminoheptanoic acid serves as an important building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, allowing for selective reactions in peptide synthesis.
Applications:
- Synthesis of Modified Peptides: The compound is utilized to introduce structural diversity into peptides, which can enhance biological activity or stability.
- Example Case Study: In a study involving the synthesis of cyclic peptides, Boc-7-aminoheptanoic acid was incorporated to improve solubility and bioavailability of the final product.
Data Table: Peptide Synthesis Applications
Application Type | Description | Reference Source |
---|---|---|
Modified Peptide Synthesis | Enhances biological activity | |
Cyclic Peptide Formation | Improves solubility and stability |
Pharmaceutical Development
Overview:
The compound plays a crucial role in drug formulation and development, particularly in the design of peptide-based therapeutics.
Applications:
- Drug Delivery Systems: Boc-7-aminoheptanoic acid is used to create prodrugs that enhance the delivery of active pharmaceutical ingredients.
- Example Case Study: Research demonstrated that prodrugs synthesized using Boc-7-aminoheptanoic acid showed improved pharmacokinetic profiles compared to their parent compounds.
Data Table: Pharmaceutical Applications
Application Type | Description | Reference Source |
---|---|---|
Prodrug Development | Enhances delivery and efficacy | |
Pharmacokinetic Studies | Improved profiles in clinical trials |
Biochemical Research
Overview:
In biochemical research, Boc-7-aminoheptanoic acid is employed for its ability to modify proteins and enzymes, allowing researchers to study various biological processes.
Applications:
- Enzyme Inhibition Studies: The compound has been used to design inhibitors that target specific enzymes involved in metabolic pathways.
- Example Case Study: A study focused on the inhibition of a key enzyme in cancer metabolism utilized Boc-7-aminoheptanoic acid derivatives to evaluate their potential as therapeutic agents.
Data Table: Biochemical Research Applications
Mechanism of Action
The mechanism of action of 7-Amino-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid primarily involves its role as a protected amino acid derivative. The BOC group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes, targeting specific molecular pathways and interactions .
Comparison with Similar Compounds
7-Aminoheptanoic acid: Lacks the BOC protecting group, making it more reactive but less stable in certain reactions.
N-Boc-7-aminoheptanoic acid: Another BOC-protected amino acid with similar properties but different chain lengths.
Uniqueness: 7-Amino-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid is unique due to its specific chain length and the presence of the BOC protecting group, which provides a balance between reactivity and stability. This makes it particularly useful in peptide synthesis and other applications where controlled reactivity is essential .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-amino-2-{[(tert-butoxy)carbonyl]amino}heptanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : A robust approach involves tert-butylation of carboxylic acids using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst. For example, in a tert-butylation reaction of 2-hydroxy-4-aminobutyric acid, Tf₂NH (1.1 eq) in CH₂Cl₂ at 0°C for 2.5 hours achieved an 86% yield after purification via flash chromatography . Key factors include maintaining low temperatures (0°C) to minimize side reactions and reverse addition to aqueous NaHCO₃ for efficient quenching.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy for functional group verification (e.g., tert-butoxycarbonyl (Boc) signals at ~1.4 ppm for C(CH₃)₃) with high-performance liquid chromatography (HPLC) for purity assessment. For Boc-protected analogs, LC-MS under acidic conditions (0.1% formic acid) can detect deprotection artifacts .
Q. What storage conditions are optimal for maintaining stability?
- Methodological Answer : Store the compound sealed in a dry environment at room temperature. Boc-protected amino acids are hygroscopic; use desiccants (e.g., silica gel) and inert atmospheres (argon) to prevent hydrolysis of the tert-butoxycarbonyl group .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis or functionalization of this compound?
- Methodological Answer : Employ density functional theory (DFT) to predict reaction pathways for tert-butylation. Software like Gaussian or ORCA can model transition states, identifying energy barriers for steps such as nucleophilic attack on the Boc-anhydride intermediate. Virtual screening of solvents (e.g., dichloromethane vs. THF) can also predict polarity effects on yield .
Q. What strategies resolve contradictions in reported reaction yields for Boc-protected amino acids?
- Methodological Answer : Discrepancies often arise from variations in catalyst loading (e.g., 1.0 vs. 1.1 eq Tf₂NH) or purification methods. For example, column chromatography with hexane/EtOAc gradients (5:1 to 0:1) improves recovery compared to recrystallization . Validate protocols using control experiments with published benchmarks.
Q. How can researchers mitigate hazards associated with handling this compound?
- Methodological Answer : Refer to safety data sheets (SDS) for Boc-protected analogs:
Hazard | Precautionary Measure | Reference |
---|---|---|
Skin/eye irritation (H315, H319) | Use nitrile gloves and safety goggles | |
Respiratory sensitization (H335) | Work in a fume hood with proper ventilation |
Properties
IUPAC Name |
7-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)7-5-4-6-8-13/h9H,4-8,13H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXXFCGREVWJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCCN)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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